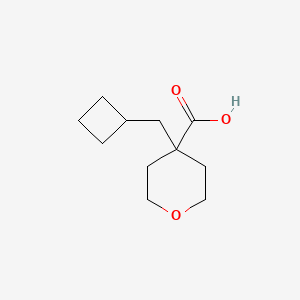

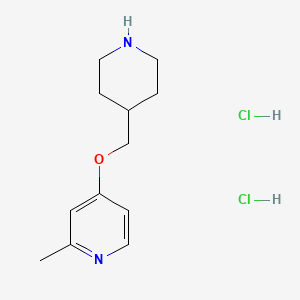

![molecular formula C15H21N3O B2563725 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile CAS No. 338754-02-2](/img/structure/B2563725.png)

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile” is likely to be a derivative of piperazine . Piperazine derivatives are often studied for their potential therapeutic properties .

Molecular Structure Analysis

The molecular structure of this compound would consist of a piperazine ring, which is a six-membered ring with two nitrogen atoms, attached to a 4-methoxyphenyl group and a 2-methylpropanenitrile group .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. They can act as ligands for various receptors, showing affinity for alpha1-adrenergic receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives generally have good solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The incorporation of piperazine derivatives into biologically active compounds has been widely explored. In this context, the compound’s antibacterial potential is noteworthy. Researchers have synthesized and characterized this novel Mannich derivative, which shows promise as an antibacterial agent . Further studies could explore its efficacy against specific bacterial strains and mechanisms of action.

Neurological Disorders: Parkinson’s and Alzheimer’s Disease

The piperazine ring is a component in potential treatments for neurological disorders such as Parkinson’s and Alzheimer’s disease . Investigating the compound’s neuroprotective properties and its impact on relevant pathways could provide valuable insights for drug development.

α1-Adrenergic Receptor (α1-AR) Modulation

α1-ARs play a crucial role in smooth muscle contraction within blood vessels, the lower urinary tract, and the prostate . The compound’s interaction with α1-ARs could be explored for potential therapeutic applications, including hypertension management and benign prostatic hyperplasia treatment.

Psychoactive Substances

Interestingly, piperazine derivatives are also used illegally as psychoactive substances for recreational purposes . While this compound’s psychoactivity remains to be fully elucidated, further investigations could shed light on its effects on the central nervous system.

Wirkmechanismus

Target of Action

The primary target of the compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile is the alpha1-adrenergic receptors (α1-AR) which are a class of G-protein-coupled receptors . These receptors are among the most studied G protein-coupled receptors and are associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile interacts with its target, the alpha1-adrenergic receptors, by binding to them. This interaction results in changes in the receptor’s activity . The binding affinity of this compound for alpha1-adrenergic receptors is in the range from 22 nM to 250 nM .

Biochemical Pathways

The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile affects the biochemical pathways associated with the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The pharmacokinetic properties of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile include its absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound . The compound has been identified as a promising lead compound due to its acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the action of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence their activity and subsequently affect the associated biochemical pathways .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-15(2,12-16)18-10-8-17(9-11-18)13-4-6-14(19-3)7-5-13/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKQMOTXIJBOFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N1CCN(CC1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

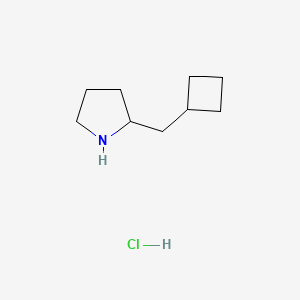

![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)

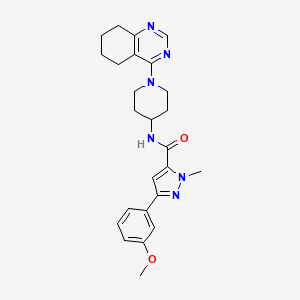

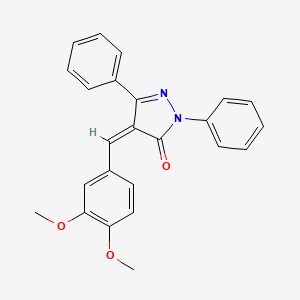

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2563656.png)

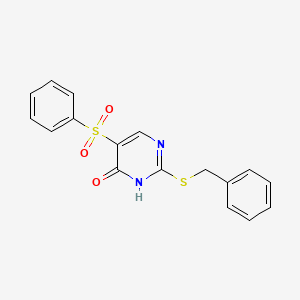

![2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2563657.png)

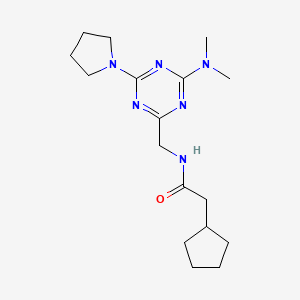

![2-amino-N-(furan-2-ylmethyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563658.png)

![Ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2563660.png)

![N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2563661.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563665.png)